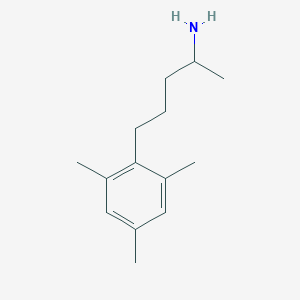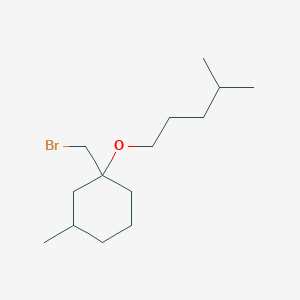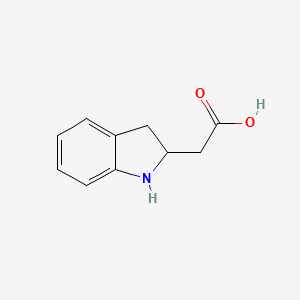
2-(4-Chloro-2-fluorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a colorless to slightly yellow liquid with an intense odor. This compound is used in various industries, including pharmaceuticals, agrochemicals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-fluorobenzaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like thionyl chloride (SOCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(4-Chloro-2-fluorophenyl)acetic acid
Reduction: 2-(4-Chloro-2-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Chloro-2-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)acetaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluoroacetophenone
Uniqueness
2-(4-Chloro-2-fluorophenyl)acetaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H6ClFO |
|---|---|
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 |
Clé InChI |
UQMJDENQJRBEQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)

![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)

